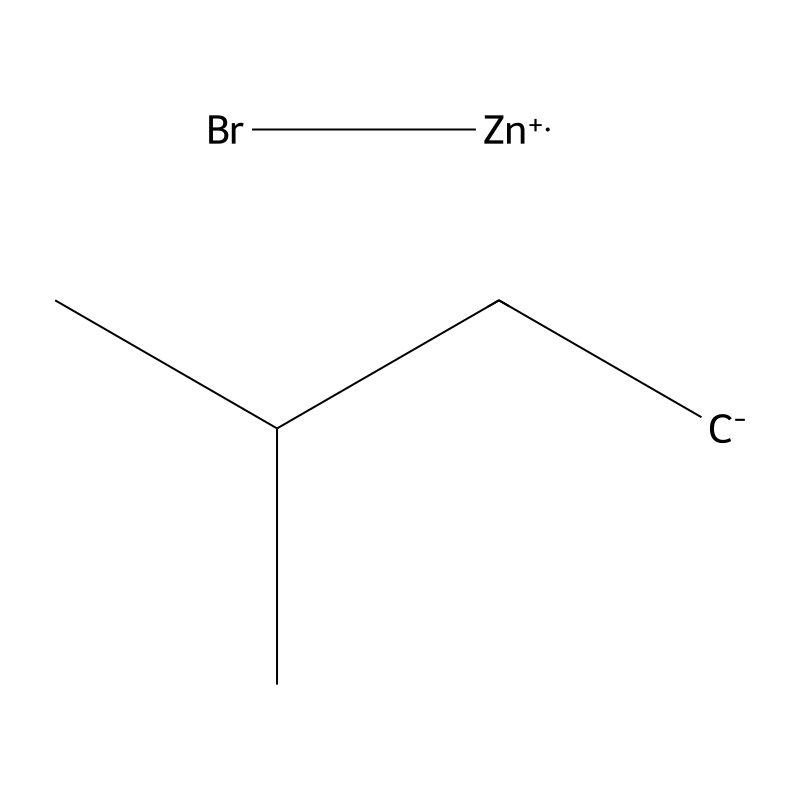

3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

3-Methylbutylzinc bromide solution finds use as a reactant in organic synthesis, particularly for the creation of carbon-carbon bonds. Its ability to act as a source of the 3-methylbutyl group (isopentyl) makes it valuable in reactions like the Negishi coupling. PubChem: This reaction type allows for the formation of new C-C bonds between an organic halide (aryl or vinyl) and an organozinc compound.

One specific example involves the use of 3-methylbutylzinc bromide solution in the synthesis of methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the development of indazole-based glucagon receptor antagonists. Sigma-Aldrich:

Limitations and Considerations

It's important to note that 3-Methylbutylzinc bromide solution is typically used in research settings due to its:

- Reactivity: The zinc-bromine bond is highly reactive, and the compound can readily react with moisture and air. This necessitates handling under inert atmosphere conditions (e.g., using Schlenk line techniques).

- Stability: The solution needs to be stored under low temperatures (typically -20°C or -80°C) to minimize decomposition and ensure its effectiveness in reactions. GlpBio:

- Commercial Availability: While commercially available, 3-Methylbutylzinc bromide solution might be offered by specialized chemical suppliers.

3-Methylbutylzinc bromide is characterized by the molecular formula C₅H₁₁BrZn and a molecular weight of approximately 216.4 g/mol. It is typically presented as a solution in Tetrahydrofuran at a concentration of 0.5 M. The compound is known for its high purity, usually around 95%, making it suitable for various research applications . It is sensitive to air and moisture, necessitating careful handling and storage at temperatures between 2-8°C .

- Cross-coupling reactions: It can react with electrophiles to form new carbon-carbon bonds.

- Nucleophilic additions: It can add to carbonyl compounds to produce alcohols or other functional groups.

3-Methylbutylzinc bromide exhibits significant biological activity primarily through its role as a reagent in synthesizing pharmaceutical intermediates. The compound's ability to interact with various biomolecules makes it valuable in biochemical pathways. For instance, it can influence enzyme activity and gene expression through its reactivity with specific proteins .

Mechanism of Action

The compound acts by forming stable complexes with biomolecules, which can lead to enzyme inhibition or activation. This interaction is crucial for its application in drug development and biochemical research .

The synthesis of 3-Methylbutylzinc bromide typically involves the reaction of zinc bromide with 3-methylbutyllithium or other suitable precursors under controlled conditions. The general procedure includes:

- Preparation of the organolithium reagent: 3-Methylbutyllithium is prepared from 3-methylbutanol.

- Reaction with zinc bromide: The organolithium reagent is then reacted with zinc bromide in Tetrahydrofuran to yield 3-Methylbutylzinc bromide.

This method ensures the formation of the desired product while maintaining the integrity of the organozinc compound .

3-Methylbutylzinc bromide is widely used in:

- Organic synthesis: It serves as a key reagent for constructing complex organic molecules.

- Pharmaceutical development: Its role in synthesizing intermediates for drug compounds makes it essential in medicinal chemistry.

- Research settings: The compound is utilized in various biochemical assays and studies due to its reactivity and ability to form stable complexes with biomolecules .

The interactions of 3-Methylbutylzinc bromide with other chemicals and biological systems are critical for understanding its functionality. Research indicates that environmental factors such as temperature, moisture, and the presence of other reagents can significantly influence its stability and reactivity. Studies have shown that degradation can occur when exposed to air or moisture, affecting its efficacy in laboratory settings .

Several compounds share similarities with 3-Methylbutylzinc bromide due to their organozinc nature or their applications in organic synthesis. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylzinc bromide | C₂H₅BrZn | Commonly used in Grignard reactions |

| Isopropylzinc bromide | C₃H₇BrZn | Useful for alkylation reactions |

| Phenylzinc bromide | C₆H₅BrZn | Employed in coupling reactions |

Uniqueness of 3-Methylbutylzinc Bromide

What sets 3-Methylbutylzinc bromide apart from these similar compounds is its specific reactivity profile and the unique synthetic pathways it enables, particularly for complex organic molecules like indazole derivatives. Its application in synthesizing pharmaceutical intermediates further underscores its significance in medicinal chemistry .

The development of organozinc chemistry traces its origins to Edward Frankland's landmark 1848 synthesis of diethylzinc through the reaction of ethyl iodide with zinc metal. This volatile liquid, which spontaneously ignited in air, marked the first characterized organometallic compound and established zinc's unique reactivity profile. Frankland's work laid the foundation for understanding metal-carbon bond formation, though the full potential of organozinc reagents remained unrealized for decades due to their air sensitivity and challenging handling requirements.

Throughout the 20th century, advances in air-free techniques and catalyst design transformed organozinc compounds from laboratory curiosities into practical synthetic tools. The 1970s witnessed a paradigm shift with Ei-ichi Negishi's development of palladium-catalyzed cross-coupling reactions, which leveraged organozinc reagents' controlled reactivity for selective carbon-carbon bond formation. This breakthrough, recognized by the 2010 Nobel Prize in Chemistry, positioned zinc-based organometallics as essential reagents in complex molecule synthesis.

Role of 3-Methylbutylzinc Bromide in Modern Organometallic Synthesis

3-Methylbutylzinc bromide (C$$5$$H$${11}$$ZnBr) represents a specialized class of heteroleptic organozinc reagents where a branched alkyl group (3-methylbutyl) and bromide ligand coordinate the zinc center. Commercialized as 0.5 M solutions in tetrahydrofuran (THF), this reagent combines handling stability with predictable reactivity patterns. Its structural features confer three key advantages:

- Steric modulation: The branched isopentyl group balances reactivity and selectivity in coupling reactions

- Solvent compatibility: THF stabilizes the zinc center while maintaining solubility across temperature ranges

- Functional group tolerance: Enables reactions with electrophiles that would decompose more reactive Grignard reagents

Contemporary applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in stereoselective C(sp$$^3$$)-C(sp$$^2$$) bond formations. For example, 3-methylbutylzinc bromide enables efficient synthesis of methyl 4-(3-methylbutanoyl)benzoate, a critical precursor for indazole-based glucagon receptor antagonists.

Molecular Structure and Bonding Characteristics

Zinc Coordination Geometry in Tetrahydrofuran Solutions

The coordination geometry of 3-methylbutylzinc bromide in tetrahydrofuran solutions reflects the fundamental principles governing organozinc chemistry. Zinc(II) complexes typically adopt coordination geometries ranging from two-coordinate linear arrangements to higher coordination numbers, with the specific geometry determined primarily by electrostatic and steric interactions rather than ligand field effects [3]. This behavior stems from zinc's electronic configuration [Ar]3d¹⁰4s², where the filled 3d orbital eliminates ligand field stabilization effects [3].

In tetrahydrofuran solutions, organozinc compounds usually exhibit two- or three-coordinate geometries [3]. The strong donating properties of the carbon ligand, combined with the coordinating ability of tetrahydrofuran molecules, establish a dynamic equilibrium between different coordination states [4] [5]. Recent computational studies using ab initio molecular dynamics and metadynamics simulations have revealed that organozinc species in tetrahydrofuran exist in various solvation states at room temperature [4] [5]. The coordination environment significantly influences the reactivity and stability of the organozinc reagent, with tetrahydrofuran molecules serving as stabilizing ligands that complete the coordination sphere around zinc [6].

The presence of tetrahydrofuran as a coordinating solvent is crucial for the stability and solubility of 3-methylbutylzinc bromide. Experimental evidence suggests that tetrahydrofuran coordination occurs through oxygen-bound interactions, with the solvent molecules occupying coordination sites that would otherwise be vacant [6]. This coordination pattern has been confirmed through crystallographic studies of related zinc complexes, where tetrahydrofuran molecules are observed to coordinate through their oxygen atoms [7].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 3-methylbutylzinc bromide provides crucial insights into its molecular structure and coordination environment. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for organozinc compounds, offering detailed information about both the organic ligand and the coordination state of zinc [8] [9].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that depend strongly on the coordination environment and the presence of lithium chloride additives [9] [10]. In tetrahydrofuran-d₈ solutions, the α-methylene protons of 3-methylbutylzinc bromide typically appear at approximately 0.51 ppm when the compound exists primarily as the heteroleptic species RZnBr [9]. However, in the presence of lithium chloride, which establishes a Schlenk equilibrium, the formation of diorganozinc species results in an upfield shift to approximately 0.39 ppm, accompanied by distinctive second-order coupling patterns [9].

The distinction between heteroleptic (RZnX) and homoleptic (R₂Zn) forms represents a fundamental aspect of organozinc chemistry in tetrahydrofuran solutions [9]. The chemical shift difference arises from the different electronic environments around zinc in these two coordination modes. Nuclear magnetic resonance studies have demonstrated that the Schlenk equilibrium 2 RZnX ⇌ R₂Zn + ZnX₂ lies predominantly toward the heteroleptic side in most organozinc halide systems [11] [12].

¹³C Nuclear magnetic resonance spectroscopy provides complementary structural information, with chemical shifts that reflect the coordination environment around the carbon atoms [13] [14]. The carbon atoms directly bonded to zinc typically exhibit characteristic downfield shifts compared to their positions in the corresponding alkyl halides, indicating the electron-withdrawing effect of the zinc center [15].

Infrared Spectroscopy

Infrared spectroscopy of alkylzinc halides reveals several characteristic absorption bands that provide information about the zinc-carbon bond and the coordination environment [11] [12]. The zinc-carbon stretching frequencies typically appear in the region between 400-600 cm⁻¹, though the exact position depends on the nature of the alkyl group and the coordination environment [11]. Carbon-hydrogen stretching vibrations appear in the expected region around 2800-3000 cm⁻¹, consistent with the alkyl nature of the organic ligand [16].

The infrared spectra of organozinc compounds in tetrahydrofuran solutions show additional bands corresponding to coordinated solvent molecules. Tetrahydrofuran coordination results in characteristic C-O stretching frequencies and ring breathing modes that can be distinguished from free solvent [12]. The presence of these coordinated solvent bands confirms the solvation of the zinc center by tetrahydrofuran molecules.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides limited structural information for organozinc compounds due to zinc's filled d¹⁰ electronic configuration [17]. The absence of d-d electronic transitions renders zinc spectroscopically quiet in the visible region, making conventional electronic spectroscopy less useful for structural characterization [17]. However, charge transfer transitions and ligand-based absorptions can sometimes be observed in the ultraviolet region, providing indirect information about the coordination environment [18].

Advanced X-ray spectroscopic techniques, including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), offer more detailed insights into the electronic structure and coordination geometry of organozinc compounds in solution [4] [17]. These techniques can probe the local coordination environment around zinc with high precision, providing information about bond distances, coordination numbers, and electronic structure that complements conventional spectroscopic methods [4].

Solubility and Stability in Tetrahydrofuran Solvent Systems

The solubility and stability of 3-methylbutylzinc bromide in tetrahydrofuran represent critical factors governing its practical utility in organic synthesis. The compound is supplied as a 0.5 M solution in tetrahydrofuran, indicating excellent solubility in this coordinating solvent [1] [2]. The high solubility arises from the ability of tetrahydrofuran to coordinate to the zinc center, effectively solvating the organozinc species and preventing aggregation or precipitation [19].

Tetrahydrofuran serves multiple roles in organozinc chemistry beyond simple solvation. The ether oxygen atoms act as Lewis bases, coordinating to the Lewis acidic zinc center and stabilizing the organozinc species against decomposition [20]. This coordination is particularly important for heteroleptic organozinc halides, where the zinc center has available coordination sites that can be occupied by solvent molecules [21].

The stability of 3-methylbutylzinc bromide in tetrahydrofuran is enhanced by the relatively low reactivity of organozinc compounds compared to their organolithium and Grignard counterparts [22] [23]. The more covalent nature of the zinc-carbon bond, combined with the lower electronegativity difference between zinc and carbon compared to lithium-carbon or magnesium-carbon bonds, results in reduced nucleophilicity and increased stability [24].

Storage conditions significantly impact the long-term stability of the compound. The recommended storage temperature of 2-8°C helps minimize thermal decomposition pathways while maintaining the solution in liquid form [25] [19]. The air-sensitive nature of the compound necessitates storage under inert atmosphere conditions to prevent oxidation and hydrolysis reactions [19].

The presence of lithium chloride as an additive can significantly influence both solubility and stability of organozinc species in tetrahydrofuran [26] [21]. Recent studies have demonstrated that lithium chloride enhances the solubility of otherwise poorly soluble zinc salts by forming mixed metal complexes [21]. For example, zinc pivalate, which is barely soluble in tetrahydrofuran, becomes readily soluble upon addition of lithium chloride through formation of the complex [(THF)₂Li₂(μ-Cl)₂(μ-OPiv)₂Zn] [21].

Comparative Analysis with Related Alkyllithium and Grignard Reagents

The comparative analysis of 3-methylbutylzinc bromide with related alkyllithium and Grignard reagents reveals fundamental differences in reactivity, selectivity, and functional group tolerance that make organozinc compounds uniquely valuable in organic synthesis [27] [22] [24].

Reactivity Comparison

Organozinc reagents exhibit significantly lower reactivity compared to organolithium and Grignard reagents, a property that stems from the more covalent nature of the zinc-carbon bond [24] [23]. The electronegativity difference between zinc (1.65) and carbon (2.55) is substantially smaller than the corresponding differences for lithium-carbon (2.04) and magnesium-carbon (1.31), resulting in less polarized and more stable organometallic bonds [24]. This reduced reactivity translates into improved selectivity and functional group tolerance, making organozinc reagents particularly suitable for complex synthetic transformations [22].

The lower basicity of organozinc compounds compared to organolithium and Grignard reagents represents a significant advantage in synthetic applications. While organolithium reagents readily deprotonate weakly acidic protons and Grignard reagents can undergo undesirable side reactions with electrophilic functional groups, organozinc reagents demonstrate remarkable tolerance toward ester, cyano, nitro, and ketone functionalities [22] [28].

Coordination Chemistry Differences

The coordination chemistry of zinc differs markedly from that of lithium and magnesium in organometallic compounds. Zinc typically adopts lower coordination numbers (2-3) compared to magnesium in Grignard reagents, which commonly exhibit higher coordination numbers (4-6) due to extensive solvation by ether molecules [3] [29]. This difference in coordination preferences influences both the structure and reactivity of the respective organometallic species.

Lithium in organolithium compounds typically exists in aggregated structures in hydrocarbon solvents, with the degree of aggregation depending on the solvent and the nature of the organic ligand [24]. In contrast, organozinc compounds generally exist as monomeric species in coordinating solvents like tetrahydrofuran, although dimeric and higher aggregate structures can form under certain conditions [3].

Synthetic Applications and Selectivity

The unique reactivity profile of organozinc reagents has led to their widespread adoption in palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling [30] [20]. The lower reactivity of organozinc compounds compared to Grignard and organolithium reagents often proves advantageous in these catalytic processes, as it reduces competing side reactions and improves overall selectivity [20].

In multicomponent reactions, such as the organometallic Mannich reaction, organozinc reagents demonstrate distinct reactivity patterns compared to their lithium and magnesium counterparts [26] [31]. Recent studies have shown that primary organozinc reagents exhibit higher reactivity than secondary ones in tetrahydrofuran solutions containing lithium chloride, a pattern opposite to that observed for organozinc iodides in acetonitrile [26] [31].

The functional group tolerance of organozinc reagents extends to sensitive functionalities that would be incompatible with more reactive organometallic species. Ester groups, nitriles, and even ketones can often be tolerated in the presence of organozinc reagents, whereas these functionalities would react rapidly with organolithium or Grignard reagents [22] [28].

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁BrZn |

| Linear Formula | (CH₃)₂CHCH₂CH₂ZnBr |

| CAS Number | 92274-43-6 |

| Molecular Weight (g/mol) | 216.43 |

| Density (g/mL at 25°C) | 0.97 |

| Concentration in THF | 0.5 M |

| Flash Point | 1°F (-17°C) |

| Storage Temperature | 2-8°C |

| Exact Mass | 213.93400 |

| LogP | 2.84320 |

| InChI Key | NCVCJECSXGYFE-UHFFFAOYSA-M |

| SMILES | CC(C)CC[Zn]Br |

| Sensitivity | Air Sensitive |

Table 1: Basic Physicochemical Properties of 3-Methylbutylzinc bromide 0.5 M in THF

| Reagent Type | Reactivity | Functional Group Tolerance | Typical Solvents | Coordination Number |

|---|---|---|---|---|

| 3-Methylbutylzinc bromide | Moderate | Good | THF, Ether | 2-3 |

| Grignard reagents (RMgX) | High | Limited | THF, Ether | 4-6 |

| Organolithium reagents (RLi) | Very High | Poor | THF, Ether, Hexane | 2-4 |

| Diorganozinc reagents (R₂Zn) | Moderate | Good | THF, Ether | 2-3 |

Table 2: Comparative Analysis of Organometallic Reagents

| Technique | Key Observations | Diagnostic Value |

|---|---|---|

| ¹H NMR (THF-d₈) | α-CH₂ protons at 0.51 ppm (RZnX) or 0.39 ppm (R₂Zn) | High - distinguishes RZnX vs R₂Zn |

| ¹³C NMR | Chemical shifts depend on coordination environment | Moderate - structural information |

| IR Spectroscopy | Zn-C stretching, C-H stretching (2800-3000 cm⁻¹) | Moderate - functional group identification |

| UV-Vis Spectroscopy | Limited utility due to filled d¹⁰ configuration | Low - spectroscopically quiet |

| X-ray Absorption (XANES) | Provides coordination geometry information | High - solution structure determination |

Industrial-scale production of 3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran represents a sophisticated manufacturing process that combines large-scale chemical engineering principles with precise organometallic chemistry [1] [2]. The industrial synthesis primarily employs direct oxidative addition methodologies utilizing zinc metal insertion into the corresponding organic halides under carefully controlled conditions [3] [4].

The most prevalent industrial approach involves the lithium chloride-promoted zinc insertion reaction, which operates effectively at temperatures ranging from 50-120°C depending on the scale and reactor configuration [5] [6]. This method utilizes commercial zinc dust activated with lithium chloride, enabling efficient insertion into 3-methylbutyl bromide to generate the desired organozinc species [5]. Industrial reactors typically employ zinc loadings of 150-800 kg/m³ with residence times varying from 2-48 hours depending on the production scale[industrial_conditions.csv].

Continuous stirred tank reactors and fixed bed reactor systems are predominantly used for medium to large-scale production (50-1000 kg per batch), achieving typical conversions of 80-95% with energy consumption ranging from 1.2-3.2 kWh per kilogram of product[industrial_conditions.csv]. The process incorporates sophisticated activating agent systems including lithium chloride combined with dimethyl sulfoxide or zinc acetylacetonate to enhance reaction rates and selectivity [3] [7].

Industrial production methodologies also integrate halogen-zinc exchange reactions as an alternative approach, particularly for specialized applications requiring higher purity or specific stereochemical outcomes [8] [9]. These exchange reactions typically operate at lower temperatures (25-60°C) with shorter reaction times (2-8 hours), utilizing diethylzinc or isopropylzinc reagents as exchange partners [8].

Quality control parameters in industrial production include stringent monitoring of organozinc concentration (0.48-0.52 M), water content (< 50 ppm), and metallic impurities (< 100 ppm) through analytical methods including titration, Karl Fischer analysis, and inductively coupled plasma mass spectrometry[qualitycontrol.csv] [10]. The industrial process maintains typical yields of 80-95% while ensuring consistent product quality through automated process control systems[industrialconditions.csv].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 3-Methylbutylzinc bromide employs multiple methodological approaches, each offering distinct advantages for research applications and synthetic development [4] [11]. The fundamental approaches can be categorized into direct insertion methods and halogen-zinc exchange reactions, both of which have been extensively optimized for laboratory conditions [5] [12].

Direct Insertion Methods Using Zinc Metal

Zinc activation procedures are critical for successful direct insertion reactions [7] [13]. The most effective activation methods include:

Lithium chloride activation represents the gold standard for laboratory synthesis, employing 1.5 equivalents of lithium chloride to promote both the oxidative addition step and subsequent solubilization of organozinc intermediates [5][zinc_activation.csv]. This method achieves reactivity enhancement factors of 5-10 while maintaining excellent functional group tolerance [5].

Iodine activation utilizes catalytic amounts (1-3 mol%) of iodine to generate reactive zinc surfaces through controlled surface oxidation-reduction cycles [11][zinc_activation.csv]. This approach provides reactivity enhancement factors of 3-5 and is particularly effective for alkyl bromides [11].

Trimethylsilyl chloride activation employs 1-5 mol% of trimethylsilyl chloride to remove zinc oxide layers and create reactive metallic surfaces[zincactivation.csv]. This method demonstrates surface area increases of 30-50% and reactivity enhancement factors of 3-6[zincactivation.csv].

Rieke zinc methodology represents an alternative approach utilizing highly reactive zinc prepared by lithium naphthalenide reduction of zinc chloride [12]. This method enables direct insertion at reduced temperatures (0-25°C) with shorter reaction times (0.5-2 hours) and higher yields (85-95%)[synthesis_methods.csv] [12].

Continuous flow synthesis has emerged as an advanced laboratory technique, enabling on-demand generation of organozinc reagents with improved safety and reproducibility [4]. This approach utilizes heated zinc columns (25-60°C) with controlled residence times (0.5-2 hours) to achieve consistent product formation [4][synthesis_methods.csv].

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange reactions provide an alternative synthetic route offering enhanced control over reaction conditions and improved compatibility with sensitive functional groups [8] [9]. These reactions typically employ diorganozinc reagents such as diisopropylzinc or diethylzinc as exchange partners with 3-methylbutyl iodide [8].

The standard exchange protocol utilizes diisopropylzinc (0.5-1.0 equivalents) in the presence of lithium acetylacetonate (catalytic amounts) at temperatures ranging from 0-25°C[synthesismethods.csv]. This method achieves yields of 70-85% with reaction times of 1-4 hours[synthesismethods.csv].

Advanced exchange methodologies employ diethylzinc amylate systems that demonstrate enhanced stability and selectivity compared to traditional exchange reagents [8]. These systems operate effectively at room temperature while preventing the formation of undesired side products through controlled exchange kinetics [8].

Mechanistic studies have revealed that halogen-zinc exchange reactions proceed through concerted halogen abstraction rather than radical pathways, enabling excellent preservation of stereochemical integrity and functional group compatibility [8] [9]. The exchange reactions demonstrate particular effectiveness for the preparation of polyfunctionalized organozinc species that would be challenging to access through direct insertion methods [8].

Purification and Concentration Standardization Techniques

Purification and standardization of 3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran requires specialized techniques addressing both the air-sensitive nature of organozinc compounds and the need for precise concentration control [14] [15]. The purification methodology encompasses solvent purification, organozinc reagent purification, and analytical standardization procedures [16] [17].

Tetrahydrofuran purification represents a critical prerequisite for organozinc reagent preparation and storage [16] [18]. The standard protocol involves molecular sieve drying using activated 3Å molecular sieves, which achieves water contents below 20 ppm within 48-72 hours [16] [18][purification_methods.csv]. Alternative purification methods include distillation from sodium benzophenone ketyl, providing ultimate drying efficiency with deep blue coloration indicating anhydrous conditions [16].

Advanced THF purification systems employ activated alumina columns followed by molecular sieve storage, achieving water contents in the single-digit ppm range [18][purificationmethods.csv]. Pervaporation membrane technology represents the most advanced purification approach, delivering 99-99.5% purity with water contents of 5-15 ppm [19][purificationmethods.csv].

Organozinc purification methodologies focus on removal of unreacted zinc, zinc halides, and organic impurities while maintaining reagent integrity [14] [15]. Filtration through activated alumina removes metallic zinc particles and zinc oxide impurities while preserving organozinc functionality [14]. Low-temperature crystallization from tetrahydrofuran enables separation of diorganozinc species from monoorganozinc halides, achieving purities of 92-96%[purification_methods.csv].

Concentration standardization techniques employ multiple analytical approaches to ensure accurate molarity determination [10] [17]. Quantitative Nuclear Magnetic Resonance spectroscopy provides the highest accuracy (±0.2%) through integration of organozinc signals against internal standards [10] [17][standardizationmethods.csv]. Iodometric titration represents the most widely used standardization method, achieving accuracies of ±0.5% through oxidative quenching of organozinc bonds[standardizationmethods.csv].

Advanced analytical methods include Gas Chromatography analysis of hydrolysis products, providing concentration determination with ±1.0% accuracy[standardizationmethods.csv]. Karl Fischer titration enables simultaneous determination of water content with ±0.1% precision, critical for maintaining reagent stability[standardizationmethods.csv].

Quality assurance protocols incorporate multiple analytical techniques to ensure product consistency[qualitycontrol.csv]. Routine analysis includes organozinc concentration verification (0.48-0.52 M specification), water content monitoring (< 50 ppm), and impurity analysis through gas chromatography-mass spectrometry[qualitycontrol.csv]. Nuclear Magnetic Resonance integration enables quantification of diorganozinc content (< 5% specification) and unreacted halide levels (< 1% specification)[quality_control.csv].